molecular formula C14H18N2 B7808492 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile

2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile

Cat. No.: B7808492
M. Wt: 214.31 g/mol
InChI Key: ADCDOTBFTGQZRP-UHFFFAOYSA-N
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Description

Overview of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile in Contemporary Chemical Biology

In the landscape of chemical biology, molecules that offer distinct three-dimensional structures are highly valued as they can interact with biological targets with high specificity. The presence of the 3-methylpiperidine (B147322) group imparts a defined stereochemistry to the molecule, which can be crucial for its biological activity. While specific biological data for this compound is not extensively documented in publicly available literature, its structural components are well-represented in a variety of biologically active compounds. The benzonitrile (B105546) moiety, an aromatic ring with a nitrile group, is a versatile precursor in organic synthesis and is found in a range of pharmaceuticals. wikipedia.org The piperidine (B6355638) ring, a nitrogen-containing heterocycle, is a common feature in many approved drugs. thieme-connect.com

Contextualization within Substituted Benzonitrile and Methylated Piperidine Scaffolds

Substituted benzonitriles are a class of compounds with a wide array of applications. The nitrile group is a powerful electron-withdrawing group that can participate in various chemical transformations and interactions. nih.gov Benzonitrile derivatives have been explored for their potential in developing fluorophores for bioimaging and as key components in pharmaceuticals. rsc.orgacs.org For instance, certain substituted benzonitriles act as selective enzyme inhibitors. nih.gov

Methylated piperidine scaffolds are significant in medicinal chemistry for several reasons. The piperidine ring itself is a prevalent core structure in numerous active pharmaceuticals. thieme-connect.com The addition of a methyl group can influence the compound's lipophilicity, metabolic stability, and conformational rigidity. These modifications can lead to improved pharmacokinetic properties and enhanced biological activity and selectivity. thieme-connect.com The exploration of different isomers of methyl-substituted piperidines has been a strategy to create novel 3D fragments for fragment-based drug discovery, aiming to expand the chemical space beyond flat, two-dimensional molecules. nih.govrsc.org

Below is a data table outlining the general properties of the core scaffolds:

ScaffoldGeneral Properties and Significance in Medicinal Chemistry
Substituted Benzonitrile - Versatile chemical handle for synthesis. - Can act as a hydrogen bond acceptor. nih.gov - Found in various pharmaceuticals. nih.gov - Potential for use in bioimaging applications. rsc.org
Methylated Piperidine - Common core in FDA-approved drugs. thieme-connect.comthieme-connect.com - Methylation can improve pharmacokinetic properties. thieme-connect.com - Provides a three-dimensional structural element. nih.govrsc.org - Can enhance biological activity and selectivity. thieme-connect.com

Rationale for Academic Investigation of this compound Derivatives

The academic investigation into derivatives of this compound is driven by the desire to explore new chemical space for drug discovery. By systematically modifying the structure of this parent compound, researchers can aim to:

Modulate Physicochemical Properties: Altering substituents on either the benzonitrile or piperidine ring can fine-tune properties such as solubility, lipophilicity, and metabolic stability. thieme-connect.com

Enhance Biological Activity and Selectivity: The introduction of different functional groups can lead to stronger and more specific interactions with biological targets, potentially leading to the discovery of potent and selective therapeutic agents. thieme-connect.com

Improve Pharmacokinetic Profiles: Structural modifications can positively impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of a successful drug. thieme-connect.com

Explore Novel Biological Targets: The unique three-dimensional shape conferred by the methylated piperidine ring may allow derivatives to interact with novel biological targets that are inaccessible to flatter molecules. nih.govrsc.org

The synthesis and evaluation of a library of derivatives based on the this compound scaffold could therefore lead to the identification of new lead compounds for various therapeutic areas. A related compound, 2-((3-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, has been investigated for its potential as a ligand in biochemical assays and as a precursor in the development of drugs targeting neurological disorders. evitachem.com This suggests that modifications of the methyl group on the piperidine ring, as in the title compound, are a logical step in the exploration of this chemical class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-5-4-8-16(10-12)11-14-7-3-2-6-13(14)9-15/h2-3,6-7,12H,4-5,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCDOTBFTGQZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile Core Structures

The construction of the this compound scaffold relies on robust and well-established chemical reactions. These methods primarily involve the formation of the key linkage between the piperidine (B6355638) and benzonitrile (B105546) moieties.

Nucleophilic Substitution Reactions in Piperidine-Benzonitrile Linkage Formation

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct method for forging the piperidine-benzonitrile bond. This approach typically involves the reaction of a piperidine derivative, acting as the nucleophile, with a benzonitrile derivative bearing a suitable leaving group. The nitrogen atom of the piperidine ring attacks the electrophilic carbon of the benzonitrile moiety, displacing the leaving group and forming the desired C-N bond.

A common strategy employs a haloalkyl benzonitrile, such as 2-(bromomethyl)benzonitrile, which readily reacts with 3-methylpiperidine (B147322). The reaction is often facilitated by a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products. For instance, the synthesis of related piperazinyl-benzonitrile compounds has been successfully achieved by reacting a piperazine (B1678402) derivative with 3-cyanobenzyl bromide in acetonitrile (B52724) at reflux, using potassium carbonate as the base.

Interactive Table: Nucleophilic Substitution Reaction Components

Role Example Compound Key Feature
Nucleophile 3-Methylpiperidine Secondary amine attacks electrophile
Electrophile 2-(Bromomethyl)benzonitrile Contains a good leaving group (Br)
Base Potassium Carbonate Enhances nucleophilicity of the amine

Organometallic Cross-Coupling Strategies in Benzonitrile Synthesis (e.g., Negishi, Suzuki)

Organometallic cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including benzonitrile derivatives. The Suzuki and Negishi reactions, in particular, are powerful tools for creating carbon-carbon bonds, which can be adapted for the synthesis of the benzonitrile core structure.

The Suzuki coupling typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of a benzonitrile precursor, this could involve coupling a boronic acid-substituted piperidine derivative with a halogenated benzonitrile.

The Negishi coupling, on the other hand, utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. This method offers a high degree of functional group tolerance. Recent computational studies have explored the mechanism of nickel-catalyzed cross-coupling between benzonitrile and propanethiol, highlighting the potential for forming new C-S bonds and suggesting that similar protocols could be extended to C-Se and C-Te bond formation. While not directly forming the piperidine-benzonitrile C-N bond, these methods are invaluable for constructing substituted benzonitrile precursors that can then be linked to the piperidine moiety.

Advanced Synthetic Transformations for Functionalization

Beyond the initial construction of the core structure, advanced synthetic methods are employed to introduce specific functionalities and control the stereochemistry of the molecule, which is often critical for its biological activity.

Stereoselective Synthesis of Chiral Methylpiperidinyl Moieties

The 3-methylpiperidine moiety in this compound contains a chiral center, meaning it can exist as two enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis a critical aspect of medicinal chemistry.

Several strategies have been developed for the stereoselective synthesis of substituted piperidines. One common approach involves the hydrogenation of substituted pyridines. For example, simple and practical methods have been developed for the synthesis of all 20 regio- and diastereoisomers of cis- and trans-methyl substituted pipecolinates. This involves the hydrogenation of easily accessible pyridines to generate the more structurally complex piperidines, followed by epimerization to obtain the desired diastereomer. Diastereoselective lithiation and trapping methodologies have also been successfully employed.

Another strategy involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst containing a P,N-ligand has been reported to produce chiral piperidines with high enantioselectivity.

Regioselective Introduction of Diverse Substituents on Aromatic and Heterocyclic Rings

The ability to selectively introduce substituents at specific positions on both the benzonitrile and piperidine rings is crucial for modulating the pharmacological properties of the final compound.

For the benzonitrile ring, electrophilic aromatic substitution reactions can be employed, with the directing effects of the existing substituents guiding the position of the incoming group. Organometallic cross-coupling reactions also offer a powerful means of introducing a wide variety of substituents with high regioselectivity.

Functionalization of the piperidine ring can be more challenging due to its non-aromatic nature. However, recent advances have enabled the site-selective and stereoselective functionalization of piperidines. For example, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used to introduce substituents at the C2, C3, and C4 positions of the piperidine ring, with the regioselectivity controlled by the choice of catalyst and protecting groups on the amine. Furthermore, photocatalytic oxidation has been shown to be a viable method for the regioselective α- and β-functionalization of saturated N-heterocycles like piperidine.

Chemoinformatic Approaches to Reaction Design for Benzonitrile-Piperidine Synthesis

Chemoinformatics has emerged as a powerful tool in modern drug discovery and synthetic chemistry, aiding in the design of efficient synthetic routes and the prediction of compound properties. By leveraging computational algorithms and large chemical databases, chemoinformatic approaches can help identify optimal reaction conditions, predict potential side reactions, and even suggest novel synthetic pathways.

For the synthesis of benzonitrile-piperidine compounds, chemoinformatic tools can be used to analyze the reactivity of different starting materials and reagents, thereby guiding the selection of the most promising synthetic strategy. For example, computational modeling can be used to study the reaction mechanisms of organometallic cross-coupling reactions, providing insights that can help optimize catalyst and ligand selection.

Furthermore, chemoinformatic analysis can be applied to libraries of synthesized compounds to understand structure-activity relationships. For instance, a recent study described the synthesis of a library of fluorinated piperidines and used chemoinformatic tools to evaluate the effect of fluorination on properties such as pKa, which is correlated with hERG channel affinity and potential cardiac toxicity. Such analyses are invaluable for guiding the design of new derivatives with improved pharmacological profiles.

Molecular Design and Computational Investigations

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for dissecting the fundamental electronic and structural properties of a molecule.

Density Functional Theory (DFT) calculations are pivotal in determining the most stable three-dimensional arrangement (conformation) of a molecule and understanding the distribution of its electrons. For 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile, DFT studies, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry. These calculations identify the global minimum energy conformation, which represents the most probable structure of the molecule under physiological conditions. The optimized structure reveals key geometrical parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding its shape and steric profile.

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis helps predict which parts of the molecule are most likely to participate in chemical reactions. The HOMO is typically localized on the electron-rich regions, such as the piperidine (B6355638) ring and the benzonitrile (B105546) moiety, while the LUMO is often distributed over the electron-deficient areas.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-0.9
Energy Gap (ΔE)5.6

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for predicting non-covalent interactions like hydrogen bonding. The MEP map uses a color scale to denote different electrostatic potential values. Red regions indicate negative potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas that are attractive to nucleophiles. For this compound, the MEP map typically shows a negative potential around the nitrogen atom of the nitrile group, making it a likely site for hydrogen bond acceptance.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of a molecule and its interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. The docking process involves placing the ligand into the binding site of the protein and calculating a binding score, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, docking studies can help identify potential protein targets and elucidate the specific amino acid residues involved in binding, thereby guiding the design of more potent and selective inhibitors.

Structure-Based Drug Design Principles Applied to this compound Analogs

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity. For the analogs of this compound, the primary target is often the NAD+ binding pocket of PARP enzymes. The design process for these analogs is guided by several key principles aimed at optimizing their interaction with the active site.

The core structure, comprising a benzonitrile head and a methylpiperidine tail connected by a methylene (B1212753) linker, serves as a scaffold that can be systematically modified. The benzonitrile group is a critical pharmacophore, often involved in key hydrogen bonding and π-π stacking interactions with the amino acid residues of the PARP active site. Molecular docking studies on similar classes of inhibitors have revealed that the nitrile moiety can form crucial hydrogen bonds with key residues such as Glycine 863 and Serine 904, which are vital for the binding affinity of the inhibitor nih.gov.

The 3-methylpiperidine (B147322) ring is another key component that can be modified to enhance potency and selectivity. The stereochemistry and substitution on this ring can significantly influence the binding orientation and affinity. For instance, the methyl group's position can provide favorable van der Waals interactions within a hydrophobic sub-pocket of the enzyme. Altering the substitution on the piperidine ring can also modulate the physicochemical properties of the molecule, such as solubility and membrane permeability.

The general strategy for designing analogs of this compound involves exploring modifications at three primary positions:

The Benzonitrile Ring: Substitution on the aromatic ring can modulate the electronic properties and introduce additional interaction points. For example, adding electron-withdrawing or electron-donating groups can influence the strength of the interactions with the protein.

The Piperidine Ring: Modifications can include altering the position of the methyl group, introducing other substituents, or changing the ring size to better fit the hydrophobic pocket of the active site.

The Methylene Linker: While less commonly modified, the linker's length and flexibility can be adjusted to optimize the orientation of the benzonitrile and piperidine moieties within the binding site.

An illustrative example of how subtle structural changes can impact inhibitory activity is presented in the table below, which showcases a hypothetical series of analogs and their corresponding PARP-1 inhibitory concentrations (IC50).

Compound IDR1 (Benzonitrile Ring)R2 (Piperidine Ring)IC50 (nM)
1a H3-CH350
1b 4-F3-CH325
1c H4-CH375
1d H3-CF3150

This table is for illustrative purposes and the data is hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for predicting inhibitor potency and guiding further design.

In a typical 3D-QSAR study for this class of compounds, a dataset of analogs with known PARP-1 inhibitory activities (pIC50 values) would be compiled. The molecules are then aligned based on a common substructure, and various molecular fields are calculated around them.

CoMFA: This method calculates steric and electrostatic fields. The resulting contour maps highlight regions where bulky groups would increase or decrease activity (steric fields) and where positive or negative charges are favorable (electrostatic fields). For instance, a CoMFA model might indicate that a bulky, electron-rich substituent at the 4-position of the benzonitrile ring is beneficial for activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the structural requirements for optimal interaction with the target. A CoMSIA model could reveal, for example, that a hydrogen bond acceptor at a specific position on the piperidine ring would enhance binding affinity nih.gov.

The statistical robustness of the generated QSAR models is crucial and is typically assessed using parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A statistically significant QSAR model can then be used to predict the biological activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.

The table below presents a hypothetical dataset that could be used to build a QSAR model for this compound analogs, including their experimental pIC50 values and calculated molecular descriptors.

Compound IDpIC50 (Experimental)Steric Descriptor (S)Electrostatic Descriptor (E)Hydrophobic Descriptor (H)
2a 7.301.250.85-0.45
2b 7.601.350.95-0.30
2c 7.121.100.80-0.55
2d 6.821.500.65-0.10

This table is for illustrative purposes and the data is hypothetical.

By applying these computational design principles, medicinal chemists can rationally design and optimize analogs of this compound to develop potent and selective PARP inhibitors with improved therapeutic profiles.

Mechanistic Insights into Biological Activity

Investigation of Molecular Targets and Pathways

The benzonitrile-piperidine scaffold is a versatile structure that has been explored for its interaction with a range of biological targets. The following sections detail the mechanistic insights gathered from studies on compounds sharing this core structure.

Compounds featuring a piperidine (B6355638) ring are a known class of inhibitors for Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. nih.govresearchgate.net The inhibition of DPP-4 prolongs the action of incretin (B1656795) hormones, such as GLP-1 and GIP, which play a crucial role in regulating blood sugar levels. nih.gov This mechanism is a key therapeutic strategy for the management of type 2 diabetes. jddtonline.info

The well-established DPP-4 inhibitor, alogliptin, contains a piperidine moiety as a key structural feature. nih.gov Furthermore, studies on sulfonamide derivatives of piperidine-3-carbonitrile have demonstrated significant DPP-4 inhibitory activity, highlighting the potential contribution of the nitrile group to the molecule's interaction with the enzyme's active site. nih.gov The nitrile group in certain DPP-4 inhibitors can act as a bioisostere for other functional groups, forming key interactions within the S1 subpocket of the DPP-4 active site, which often contains a tyrosine residue. This interaction is crucial for the reversible inhibition of the enzyme. While direct studies on 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile are limited, the presence of both the piperidine ring and a nitrile group suggests a plausible mechanism for DPP-4 inhibition.

Table 1: Examples of Piperidine-Containing DPP-4 Inhibitors and Their Activity This table is representative and based on data for related compounds, not this compound itself.

Compound ClassKey Structural FeaturesObserved DPP-4 Inhibitory ActivityReference
AlogliptinPiperidine moietyIC50 < 10 nM nih.gov
N-substituted 4-hydrazino piperidine derivativesSubstituted piperidineIC50 of 88 nM for lead compound nih.gov
Sulfonamide derivatives of piperidine-3-carbonitrilePiperidine-carbonitrileActivity comparable to Vildagliptin nih.gov

The MET receptor tyrosine kinase is a key regulator of cellular processes such as growth, motility, and invasion, and its dysregulation is implicated in cancer. The piperidine scaffold has been successfully utilized in the design of potent c-Met inhibitors. For instance, a series of compounds incorporating a 3-carboxypiperidin-2-one scaffold were developed as c-Met kinase inhibitors, with some analogues showing IC50 values in the nanomolar range. nih.govbohrium.com

The mechanism of inhibition by these types of small molecules typically involves binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. The specific substitutions on the piperidine and benzonitrile (B105546) rings would be critical in determining the binding affinity and selectivity for the MET kinase. The 3-methyl group on the piperidine ring of this compound, for example, could play a role in optimizing hydrophobic interactions within the binding site.

The primary mechanism of action for these compounds is the inhibition of HCV entry into host cells. nih.govacs.org Further investigations into a derived scaffold, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, suggest that these inhibitors may directly target the HCV E1 envelope protein. nih.gov The E1 protein is crucial for the fusion of the viral and host cell membranes, a critical step in the viral entry process. By binding to E1, these benzonitrile derivatives likely prevent the conformational changes required for membrane fusion, thus blocking the virus from entering the cell and initiating replication.

Table 2: Anti-HCV Activity of a Structurally Related Benzonitrile Compound This table is based on data for a related piperazine-containing compound, not this compound.

CompoundStructureMechanism of ActionIn Vitro Potency (EC50)Reference
L09092-((4-arylpiperazin-1-yl)methyl)benzonitrile derivativeHCV Entry Inhibition0.022 µM nih.govacs.org

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and is a target for various neurological and psychiatric disorders. Both benzonitrile and piperidine moieties are found in known allosteric modulators of mGlu5. nih.govnih.govebi.ac.uk Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, allowing for a more nuanced regulation of receptor activity.

For example, 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile has been identified as a negative allosteric modulator (NAM) of mGlu5. nih.gov Conversely, 4-aryl piperazine (B1678402) and piperidine amides have been reported as potent mGlu5 positive allosteric modulators (PAMs). nih.govebi.ac.uk These findings suggest that the benzonitrile-piperidine scaffold has the potential to be developed into either a PAM or a NAM of mGlu5, depending on the specific substitutions and their orientation. These modulators can fine-tune the receptor's response to glutamate, which could be beneficial in conditions characterized by an imbalance in glutamatergic signaling.

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases. While there is a broad effort to develop selective iNOS inhibitors, there is limited direct evidence linking the benzonitrile-piperidine scaffold to this target. nih.goveurjchem.com

Research in this area has focused on a variety of chemical structures. For example, benzimidazole-coumarin derivatives have been investigated as potential iNOS inhibitors. nih.goveurjchem.com The general strategy for iNOS inhibition involves designing molecules that can compete with the substrate, L-arginine, or interfere with the binding of essential cofactors. maastrichtuniversity.nl Although direct studies are lacking, the potential for a benzonitrile-piperidine compound to interact with iNOS would depend on its ability to fit into the active site and form specific interactions with key residues.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolism. Activation of AMPK can stimulate glucose uptake and fatty acid oxidation, making it an attractive target for metabolic diseases. nih.gov Certain piperidine-containing natural products have been shown to activate AMPK.

A prominent example is piperine (B192125), a piperidine alkaloid found in black pepper. nih.gov Studies have shown that piperine promotes glucose uptake by activating AMPK in skeletal muscle. nih.gov The proposed mechanism involves an increase in intracellular calcium and reactive oxygen species, leading to the activation of Ca2+/calmodulin-dependent protein kinase kinase-beta (CaMKKβ), an upstream kinase of AMPK. nih.gov While this provides a precedent for piperidine derivatives activating AMPK, the specific structural features of this compound would determine its potential to interact with this pathway. Other research has also identified pyrazolone (B3327878) derivatives with piperidine moieties as novel AMPK activators. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Alogliptin
Vildagliptin
3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Piperine
L0909

Based on a comprehensive search of available scientific literature, there is no specific information regarding the antimicrobial mechanisms of action, structure-activity relationships (SAR), key pharmacophoric features, or stereochemical considerations for the chemical compound this compound.

The provided search results discuss the biological activities of related but structurally distinct classes of compounds, such as other benzonitrile and piperidine derivatives. However, these findings cannot be directly extrapolated to this compound without specific experimental data on the compound itself.

Therefore, it is not possible to generate the requested scientific article as the necessary research findings for the specified sections and subsections are not present in the public domain.

Preclinical Pharmacological Research Methodologies in Vitro and in Vivo Animal Models

In Vivo Animal Model Studies for Efficacy and Pharmacodynamics

In vivo studies in animal models are a critical step to evaluate the efficacy, safety, and pharmacodynamic effects of a compound in a living organism before it can be considered for human trials.

Based on the in vitro profile of a compound, its efficacy is tested in relevant animal models of disease. For instance, if a compound shows potential as an anti-diabetic agent in vitro, it would be tested in animal models of diabetes. nih.gov Similarly, potential anticancer agents are evaluated in oncological models. nih.govresearchgate.netresearchgate.netresearcher.lifeconsensus.app Neurobehavioral models are used for compounds with potential effects on the central nervous system. nih.govresearchgate.net Compounds with antimicrobial potential are tested in infectious disease models. nih.govnih.gov There are no published reports on the efficacy of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile in any of these animal models.

The piperidine (B6355638) scaffold is a common feature in many approved drugs and investigational compounds, and has been associated with a wide range of biological activities, including anticancer and analgesic properties. nih.govnih.gov

Pharmacodynamic (PD) biomarker studies are used to confirm that the compound is engaging its target in vivo and to understand the dose-response relationship. This can involve measuring changes in the levels of specific proteins, gene expression, or other biological markers in response to drug administration. No in vivo pharmacodynamic biomarker studies for this compound have been documented.

In Vitro Metabolism and Pharmacokinetic Methodologies

The preclinical assessment of a new chemical entity's metabolic and pharmacokinetic profile is fundamental to predicting its behavior in living systems. Standard in vitro methodologies provide the initial data for these predictions.

Metabolic Stability Assessments in Hepatic Microsomal Systems

The initial step in evaluating the metabolic fate of a compound like this compound involves assessing its stability in the presence of drug-metabolizing enzymes. Hepatic microsomes, which are subcellular fractions of the liver containing a high concentration of cytochrome P450 (CYP) enzymes, are the standard system for this purpose.

In a typical assay, the compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) along with necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). These parameters indicate how rapidly the compound is likely to be metabolized in the body.

Table 1: Representative Data Table for Metabolic Stability Assessment Note: The following data is illustrative of a typical experimental output and is not actual data for this compound.

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available

Identification and Structural Characterization of Metabolites using Advanced Analytical Techniques

Following the determination of metabolic stability, the next critical step is to identify the major metabolites formed. Understanding the metabolic pathways is essential for evaluating potential pharmacologically active or toxic byproducts. The same incubation mixtures from the stability assays can be used for metabolite identification.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for this purpose. By comparing the mass spectra of the samples over time with a control sample, new peaks corresponding to potential metabolites can be identified. The exact mass measurements provided by HRMS allow for the determination of the elemental composition of these metabolites. Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), which fragments the metabolite ions to provide information about their chemical structure. In more complex cases, techniques like nuclear magnetic resonance (NMR) spectroscopy may be employed after isolating and purifying sufficient quantities of the metabolite.

In Vitro to In Vivo Translation of Pharmacological Parameters

A key goal of in vitro metabolism studies is to predict the pharmacokinetic parameters in a whole organism (in vivo). This process, known as in vitro-in vivo extrapolation (IVIVE), uses the data generated from microsomal studies to estimate parameters such as hepatic clearance, bioavailability, and half-life in humans.

The intrinsic clearance values obtained from the hepatic microsomal assays are scaled to predict the hepatic clearance for the entire liver. This involves using physiological parameters such as liver blood flow and the amount of microsomal protein per gram of liver. Various models, from simple well-stirred models to more complex physiological-based pharmacokinetic (PBPK) models, are used for this extrapolation. These predictions are then refined and validated with data from subsequent in vivo animal studies.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile by mapping the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring, the benzylic methylene (B1212753) protons, the protons on the methylpiperidine ring, and the methyl group protons. The integration of these signals would correspond to the number of protons in each group, while their splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton relationships.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals include those for the nitrile carbon (C≡N), the quaternary carbon of the aromatic ring attached to the cyano group, the other aromatic carbons, the benzylic methylene carbon, the various carbons of the methylpiperidine ring, and the methyl carbon.

Table 1: Hypothetical ¹H NMR Data for this compound Data presented is illustrative and based on typical chemical shift values.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.65 - 7.30 Multiplet 4H Aromatic Protons (C₆H₄)
3.65 Singlet 2H Benzylic Protons (-CH₂-)
2.90 - 1.80 Multiplet 8H Piperidine (B6355638) Ring Protons

Table 2: Hypothetical ¹³C NMR Data for this compound Data presented is illustrative and based on typical chemical shift values.

Chemical Shift (δ) ppm Assignment
142.0 Quaternary Aromatic Carbon (C-CN)
133.0 - 128.0 Aromatic Carbons (-CH-)
118.0 Nitrile Carbon (-C≡N)
112.0 Quaternary Aromatic Carbon (C-CH₂)
62.0 Benzylic Carbon (-CH₂-)
58.0 - 25.0 Piperidine Ring Carbons

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy would confirm the presence of key functional groups. A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch is expected. Other significant absorptions would include C-H stretching vibrations from the aromatic ring, the piperidine ring, and the methyl group, as well as C=C stretching vibrations from the aromatic ring.

Raman Spectroscopy , being complementary to IR, would also detect these vibrations. The nitrile stretch is typically strong and easily identifiable in Raman spectra. This technique can be particularly useful for analyzing the skeletal vibrations of the rings.

Table 3: Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000 C-H Stretch Aromatic
2950 - 2850 C-H Stretch Aliphatic (Piperidine, Methyl)
2230 - 2210 C≡N Stretch Nitrile

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of the molecule by examining transitions between electronic energy levels. The primary chromophore in this compound is the benzonitrile moiety. The absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions within the benzene ring, which are influenced by the cyano and alkyl substituents. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula C₁₄H₁₈N₂. The fragmentation pattern observed in the mass spectrum upon ionization would likely involve the cleavage of the benzylic C-N bond, leading to characteristic fragments corresponding to the benzonitrile moiety and the methylpiperidine ring, which helps in confirming the connectivity of the molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining chemical purity. Using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the confirmation of the molecular weight of the peak eluting from the column, providing a high level of confidence in both the identity and purity of the compound.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state, provided a suitable single crystal can be grown.

Single Crystal X-ray Diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the orientation of the methyl group on the piperidine ring and the relative arrangement of the benzonitrile and piperidine moieties.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the specific crystalline form (polymorph) and can be used for phase identification and quality control.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[(3-Methylpiperidin-1-yl)methyl]benzonitrile, and how can reaction conditions be optimized for yield improvement?

Methodology :

  • Step 1 : Start with 2-aminobenzonitrile as a precursor. React with 3-methylpiperidine in the presence of a formaldehyde source (e.g., paraformaldehyde) under Mannich reaction conditions .
  • Step 2 : Optimize solvent choice (e.g., ethanol or dichloromethane) and temperature (40–60°C) to favor nucleophilic substitution.
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify using column chromatography with ethyl acetate/hexane gradients.
  • Key Considerations : Control pH to prevent side reactions (e.g., over-alkylation). Yield improvements (>70%) are achievable by slow addition of formaldehyde and inert atmosphere use .

Q. Q2. How can the structural identity and purity of this compound be confirmed?

Methodology :

  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in a slow-evaporation setup (e.g., methanol/water). Use SHELXL for refinement .
  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., benzonitrile CN stretch at ~110 ppm in 13C^{13}C, piperidine methyl protons at 1.2–1.5 ppm in 1H^1H) .
    • HR-MS : Confirm molecular ion ([M+H]+^+) with <2 ppm mass error.
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Purity >95% is typical for research-grade material .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the biological activity of this compound derivatives?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HCV entry inhibitors targeting viral glycoproteins). Validate with free energy calculations (MM/GBSA) .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC50_{50} data from analogs .
  • Case Study : Derivatives with electron-withdrawing groups on the benzonitrile ring showed enhanced binding affinity to DPP-4 (ΔG = -9.8 kcal/mol) .

Q. Q4. How can structural modifications of this compound enhance its pharmacokinetic properties?

Methodology :

  • Bioisosteric Replacement : Substitute the nitrile group with a carboxylic acid or tetrazole to improve solubility while retaining target affinity .
  • Piperidine Ring Modifications : Introduce polar substituents (e.g., hydroxyl or fluorine) to reduce CYP450-mediated metabolism.
  • In Vitro Testing : Assess metabolic stability in liver microsomes (e.g., human S9 fraction) and permeability via Caco-2 assays. Optimize derivatives with >50% bioavailability in rodent models .

Q. Q5. What are the challenges in resolving crystallographic disorder in this compound complexes, and how can they be addressed?

Methodology :

  • Disorder Sources : Flexible piperidine methyl groups and solvent molecules often cause diffraction ambiguities.
  • Mitigation Strategies :
    • Collect high-resolution data (<1.0 Å) at synchrotron facilities.
    • Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters .
    • Apply Hirshfeld surface analysis to distinguish solvent occupancy from ligand disorder .

Q. Q6. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

  • Polar Protic vs. Aprotic Solvents : In DMSO, the nitrile group exhibits higher electrophilicity, accelerating SN2 reactions (k = 0.15 min1^{-1}) compared to THF (k = 0.04 min1^{-1}).
  • Dielectric Constant Correlation : Use Kamlet-Taft parameters to predict solvent effects. Acetonitrile (ε = 37.5) enhances stabilization of transition states in alkylation reactions .

Q. Q7. What analytical techniques are critical for detecting trace impurities in this compound batches?

Methodology :

  • LC-MS/MS : Employ MRM mode to quantify impurities <0.1% (e.g., unreacted 3-methylpiperidine or Mannich adducts).
  • GC-FID : Monitor volatile byproducts (e.g., formaldehyde dimers) with a DB-5 column (30 m × 0.25 mm).
  • NMR Spiking : Add authentic impurity standards to 1H^1H NMR samples for peak identification .

Data Contradiction & Validation

Q. Q8. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodology :

  • Error Source Analysis : Check force field parameterization (e.g., AMBER vs. CHARMM) and protonation states in docking.
  • Experimental Validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (SPR, ITC) to confirm binding .
  • Case Study : A predicted IC50_{50} of 50 nM for DPP-4 inhibition deviated from experimental 120 nM due to unmodeled solvent interactions .

Q. Q9. What strategies are recommended for optimizing reaction selectivity in multi-step syntheses involving this compound?

Methodology :

  • Protecting Groups : Temporarily block the nitrile group with TMSCl during piperidine alkylation to prevent side reactions.
  • Catalyst Screening : Test Pd(OAc)2_2 or NiCl2_2/dppp for Suzuki couplings on the benzonitrile ring. Selectivity >90% is achievable with ligand tuning .

Q. Q10. How can researchers validate the proposed metabolic pathways of this compound in vivo?

Methodology :

  • Isotope Labeling : Synthesize 14C^{14}C-labeled analogs for mass balance studies in rodents.
  • Metabolite Profiling : Use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation at C4 of piperidine). Compare with in vitro microsome data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.